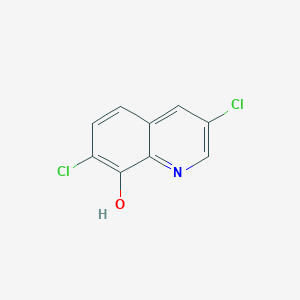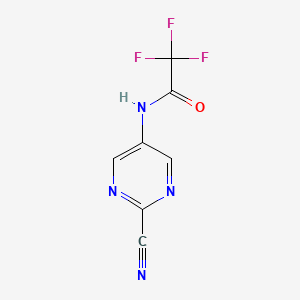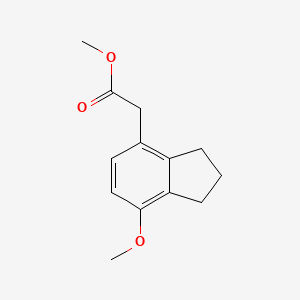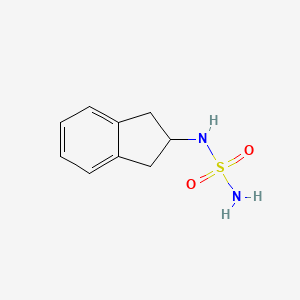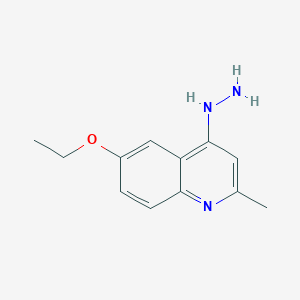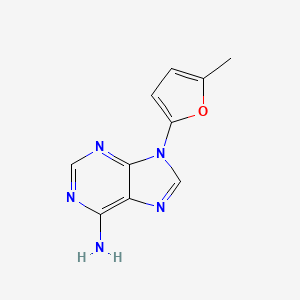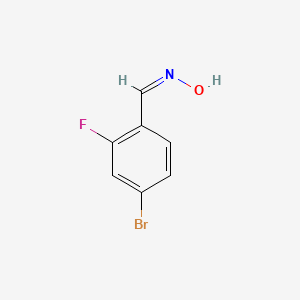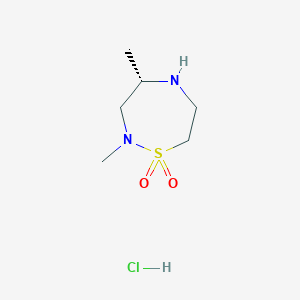![molecular formula C8H11BrO2 B11888975 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B11888975.png)
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,4-dioxaspiro[45]dec-6-ene is an organic compound with the molecular formula C8H11BrO2 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring and a bromine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene typically involves the bromination of 1,4-dioxaspiro[4.5]dec-6-ene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process generally involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,4-dioxaspiro[4.5]dec-6-ene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include azido, thiocyano, or alkoxy derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major product is 1,4-dioxaspiro[4.5]dec-6-ene.
Applications De Recherche Scientifique
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]dec-6-ene: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
8,8-Dimethyl-1,4-dioxaspiro[4.5]dec-6-ene: Contains additional methyl groups, altering its steric and electronic properties.
6-Bromo-1,4-dioxaspiro[4.5]decane: Similar structure but lacks the double bond, affecting its reactivity and applications.
Uniqueness
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene is unique due to the presence of both a bromine atom and a spiro-connected dioxane ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C8H11BrO2 |
|---|---|
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
8-bromo-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C8H11BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1,3,7H,2,4-6H2 |
Clé InChI |
ARKANRZGGFJKOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C=CC1Br)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


